N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide
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Overview
Description
N~3~-{[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with the molecular formula C16H16N4O4S. This compound is notable for its unique structure, which includes a nicotinamide moiety linked to a hydrazino group and a 3,5-dimethoxybenzoyl group.
Preparation Methods
The synthesis of N3-{[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 3,5-dimethoxybenzoyl chloride, which is then reacted with hydrazine to form the hydrazino derivative. This intermediate is subsequently reacted with nicotinoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N~3~-{[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N~3~-{[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N3-{[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nicotinamide moiety may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
N~3~-{[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can be compared with other similar compounds, such as:
3,5-Dimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity in various organic reactions.
Nicotinamide derivatives: Compounds with similar nicotinamide moieties that exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
Hydrazino compounds: Molecules containing hydrazino groups that are used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C16H16N4O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[[(3,5-dimethoxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N4O4S/c1-23-12-6-11(7-13(8-12)24-2)15(22)19-20-16(25)18-14(21)10-4-3-5-17-9-10/h3-9H,1-2H3,(H,19,22)(H2,18,20,21,25) |
InChI Key |
ZXQOCUMTFIOWOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)OC |
Origin of Product |
United States |
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